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Compound Name: 1,4-Diacetoxybutane

Cat. No.: B3422659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1,4-Diacetoxybutane is a diester of butane-1,4-diol and acetic acid, serving as a key

intermediate in various chemical syntheses. Its reactivity is primarily centered around its two

ester functional groups, which are susceptible to nucleophilic attack. This technical guide

provides a comprehensive overview of the reactive moieties of 1,4-diacetoxybutane, detailing

its chemical properties, key reactions, and its role as a precursor in the synthesis of the

alkylating agent busulfan. This document includes a compilation of spectroscopic data, detailed

experimental protocols for its hydrolysis, and a discussion of its relevance in the context of drug

development.

Chemical Properties and Spectroscopic Data
1,4-Diacetoxybutane, also known as butane-1,4-diol diacetate, is a colorless liquid at room

temperature. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C₈H₁₄O₄

Molecular Weight 174.19 g/mol

CAS Number 628-67-1

Appearance Colorless to almost colorless clear liquid

The structural integrity and purity of 1,4-diacetoxybutane can be confirmed through various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of 1,4-
diacetoxybutane.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,4-diacetoxybutane is characterized by three main signals

corresponding to the different proton environments in the molecule.

Assignment
Chemical Shift (δ)
in ppm

Multiplicity Integration

-O-CH₂- ~4.10 Triplet 4H

-CH₂-CH₂-CH₂- ~1.72 Quintet 4H

-C(=O)-CH₃ ~2.05 Singlet 6H

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Based on typical chemical shift ranges for esters, the following assignments can be predicted.

[1][2][3]
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Assignment Predicted Chemical Shift (δ) in ppm

C=O 170 - 185

-O-CH₂- 60 - 80

-CH₂-CH₂-CH₂- 20 - 40

-C(=O)-CH₃ 20 - 30

Infrared (IR) Spectroscopy
The FTIR spectrum of 1,4-diacetoxybutane displays characteristic absorption bands for its

functional groups.[4]

Wavenumber (cm⁻¹) Functional Group Description

~1740 C=O Ester carbonyl stretch

~1240 C-O Ester C-O stretch

2850-3000 C-H Alkane C-H stretch

Mass Spectrometry
Mass spectrometry data for 1,4-diacetoxybutane shows a molecular ion peak corresponding

to its molecular weight.[5]

m/z Interpretation

174 [M]⁺ (Molecular Ion)

43 [CH₃CO]⁺ (Base Peak)

Reactivity of the Ester Moieties
The primary reactive sites of 1,4-diacetoxybutane are the electrophilic carbonyl carbons of the

two ester groups. These moieties are susceptible to nucleophilic acyl substitution reactions,

with hydrolysis being the most prominent example.
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Hydrolysis of 1,4-Diacetoxybutane
Hydrolysis of 1,4-diacetoxybutane yields 1,4-butanediol and two equivalents of acetic acid.

This reaction can be catalyzed by either acid or base.

Reactants Products

1,4-Diacetoxybutane 1,4-ButanediolH⁺ or OH⁻

+ 2 H₂O + 2 Acetic Acid

Click to download full resolution via product page

Caption: Hydrolysis of 1,4-Diacetoxybutane.

This hydrolysis is a crucial step in industrial processes where 1,4-diacetoxybutane serves as

an intermediate in the production of 1,4-butanediol.[6][7]

Experimental Protocols for Hydrolysis
Detailed experimental protocols for the acid- and base-catalyzed hydrolysis of 1,4-
diacetoxybutane are provided below.

This protocol outlines a typical laboratory procedure for the acid-catalyzed hydrolysis of 1,4-
diacetoxybutane.

Materials:

1,4-Diacetoxybutane

Dilute sulfuric acid (e.g., 1 M H₂SO₄) or a strongly acidic cation exchange resin.[7][8]

Water
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Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate

Organic solvent (e.g., diethyl ether or ethyl acetate)

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask, add 1,4-diacetoxybutane and a molar excess of water (e.g., 10

equivalents).

Add a catalytic amount of dilute sulfuric acid (e.g., 0.1 equivalents) or the acidic resin.

Heat the mixture to reflux (approximately 100°C) for a specified time (e.g., 2-4 hours),

monitoring the reaction progress by TLC or GC.[7]

Cool the reaction mixture to room temperature.

If an acid catalyst was used, neutralize the mixture by carefully adding a saturated sodium

bicarbonate solution until effervescence ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic

solvent (3 x 50 mL).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using

a rotary evaporator.

The crude 1,4-butanediol can be purified by distillation.
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Expected Yield: Yields for this reaction are typically high, often exceeding 90%, depending on

the reaction conditions and purification.

This protocol describes the saponification of 1,4-diacetoxybutane.

Materials:

1,4-Diacetoxybutane

Aqueous sodium hydroxide or potassium hydroxide (e.g., 2 M)

Dilute hydrochloric acid (for neutralization)

Organic solvent (e.g., diethyl ether or ethyl acetate)

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve 1,4-diacetoxybutane in a suitable solvent if necessary, and

add a stoichiometric amount of aqueous sodium hydroxide (2 equivalents).

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or GC until the

starting material is consumed.

Cool the reaction mixture to room temperature.

Carefully neutralize the mixture with dilute hydrochloric acid.

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic

solvent (3 x 50 mL).

Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using

a rotary evaporator.

Purify the resulting 1,4-butanediol by distillation.

Expected Yield: Saponification is generally a high-yielding reaction, with expected yields often

greater than 95%.

Role in Drug Development: Precursor to Busulfan
A significant application of 1,4-diacetoxybutane in the context of drug development is its role

as a precursor to 1,4-butanediol, which is a key starting material for the synthesis of the

anticancer drug busulfan.

Synthesis of Busulfan from 1,4-Butanediol
Busulfan (1,4-butanediol dimethanesulfonate) is an alkylating agent used in the treatment of

chronic myeloid leukemia. It is synthesized by the reaction of 1,4-butanediol with

methanesulfonyl chloride in the presence of a base.

Step 1: Hydrolysis Step 2: Sulfonylation

1,4-Diacetoxybutane 1,4-ButanediolH₂O, H⁺/OH⁻ Busulfan+ 2 MSC, Base

Methanesulfonyl
Chloride

Click to download full resolution via product page

Caption: Synthesis pathway of Busulfan from 1,4-Diacetoxybutane.

Mechanism of Action of Busulfan
Busulfan functions as a bifunctional alkylating agent. The methanesulfonate groups are good

leaving groups, allowing the butyl chain to be attacked by nucleophilic sites on DNA,
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particularly the N7 position of guanine. This leads to the formation of inter- and intrastrand

cross-links in the DNA, which inhibits DNA replication and transcription, ultimately leading to

apoptosis in rapidly dividing cancer cells.

Biological Activity of 1,4-Diacetoxybutane
Currently, there is a lack of specific data in the public domain regarding the direct biological

activity, cytotoxicity, or effects on cellular signaling pathways of 1,4-diacetoxybutane itself. Its

primary biological relevance is as a precursor to 1,4-butanediol, which is then used in the

synthesis of biologically active molecules like busulfan. 1,4-butanediol itself has been studied

and is known to be metabolized in the body. However, any direct biological effects of the

diacetate form remain to be thoroughly investigated.

Conclusion
The reactive moieties of 1,4-diacetoxybutane are its two ester functional groups, which readily

undergo nucleophilic acyl substitution, most notably hydrolysis to form 1,4-butanediol. This

reactivity makes it a valuable intermediate in chemical synthesis, particularly in the production

of the chemotherapeutic agent busulfan. While its chemical properties and reactions are well-

understood, further research is needed to elucidate any direct biological activities of 1,4-
diacetoxybutane. This guide provides a foundational understanding for researchers and

professionals in drug development and related scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. compoundchem.com [compoundchem.com]

2. chem.libretexts.org [chem.libretexts.org]

3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4. 1,4-Butanediol, diacetate [webbook.nist.gov]

5. 1,4-DIACETOXYBUTANE(628-67-1) 1H NMR [m.chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://www.benchchem.com/product/b3422659?utm_src=pdf-body
https://www.benchchem.com/product/b3422659?utm_src=pdf-custom-synthesis
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Magnetic_Resonance_Spectroscopies/Nuclear_Magnetic_Resonance/NMR%3A_Structural_Assignment/Interpreting_C-13_NMR_Spectra
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C628671&Mask=80
https://m.chemicalbook.com/SpectrumEN_628-67-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. CN108014791B - Catalyst for preparing 1, 4-diacetoxybutane from butadiene - Google
Patents [patents.google.com]

7. US5397439A - Method for recovering 1,4-butanediol - Google Patents
[patents.google.com]

8. JP3959993B2 - Method for producing 1,4-butanediol - Google Patents
[patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Reactive Moieties of
1,4-Diacetoxybutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422659#understanding-the-reactive-moieties-of-1-
4-diacetoxybutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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